(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone
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Overview
Description
The compound (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique combination of functional groups, including a methoxypyrazine moiety, a piperidine ring, and a morpholinophenyl group, which contribute to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the Methoxypyrazine Moiety: This can be achieved through the reaction of 2-chloropyrazine with methanol in the presence of a base such as sodium hydroxide.
Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Coupling Reactions: The methoxypyrazine and piperidine intermediates can be coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Introduction of the Morpholinophenyl Group: This step may involve the reaction of the intermediate with 4-morpholinophenylboronic acid under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
The compound (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxypyrazine moiety can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group in the methanone can be reduced to form alcohols.
Substitution: The piperidine and morpholinophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone would depend on its specific biological target. Potential mechanisms may include:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Pathway Involvement: Affecting specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-phenyl)methanone: Lacks the morpholine group, which may affect its biological activity.
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)ethanone: Contains an ethanone group instead of methanone, potentially altering its reactivity.
Uniqueness
The presence of the methoxypyrazine, piperidine, and morpholinophenyl groups in (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone makes it unique compared to similar compounds
Properties
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-27-19-13-22-14-20(23-19)29-18-3-2-8-25(15-18)21(26)16-4-6-17(7-5-16)24-9-11-28-12-10-24/h4-7,13-14,18H,2-3,8-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXYHHWXQVLDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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